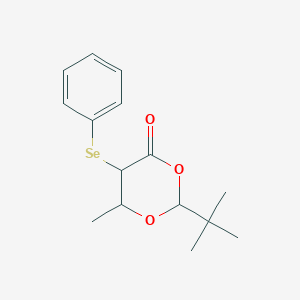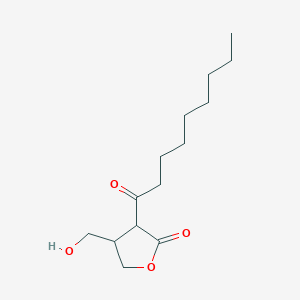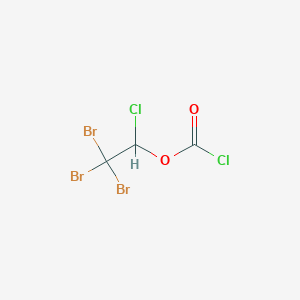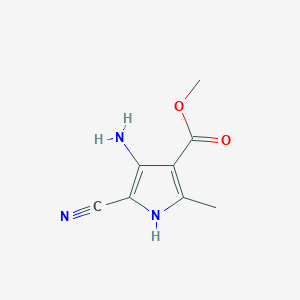
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- is a complex organic compound with a unique structure that includes a dioxanone ring, a tert-butyl group, a methyl group, and a phenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxanone derivative, which is reacted with tert-butyl and methyl groups in the presence of a phenylseleno reagent. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, the main synthetic reaction, and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler dioxanone derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Applications De Recherche Scientifique
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-methyl-: Similar structure but lacks the phenylseleno group.
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5,6-dimethyl-: Contains an additional methyl group compared to the target compound.
Uniqueness
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113505-74-1 |
|---|---|
Formule moléculaire |
C15H20O3Se |
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
2-tert-butyl-6-methyl-5-phenylselanyl-1,3-dioxan-4-one |
InChI |
InChI=1S/C15H20O3Se/c1-10-12(19-11-8-6-5-7-9-11)13(16)18-14(17-10)15(2,3)4/h5-10,12,14H,1-4H3 |
Clé InChI |
XKVGUYTWNNWYQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)OC(O1)C(C)(C)C)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)

![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)




![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
